molecular formula C18H23N3OS2 B15098396 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B15098396
M. Wt: 361.5 g/mol
InChI Key: TXUDRBYRQIZCLD-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves several steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups, leading to the formation of new derivatives.

Scientific Research Applications

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to fully understand its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Compared to other thiazole derivatives, 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    4-amino-N-cyclohexyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the ethyl group on the phenyl ring, which may affect its chemical properties and biological activity.

    4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

Properties

Molecular Formula

C18H23N3OS2

Molecular Weight

361.5 g/mol

IUPAC Name

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H23N3OS2/c1-2-12-8-10-14(11-9-12)21-16(19)15(24-18(21)23)17(22)20-13-6-4-3-5-7-13/h8-11,13H,2-7,19H2,1H3,(H,20,22)

InChI Key

TXUDRBYRQIZCLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N

Origin of Product

United States

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